Scaffold-Level Anticancer Activity: 5'-Chloro-1'-methyl Congener Performance Within the Spirocyclopropyl Oxindole Class
In the foundational SAR study by Reddy et al., an expansive library of spiro[cyclopropane-1,3'-indolin]-2'-ones was screened against five human cancer cell lines. Compounds bearing chloro and methyl substitutions at C5' and N1' positions—the precise substitution pattern of the target compound—consistently achieved IC50 values below 20 μM across multiple lines, placing them in the active tier relative to the broader library where many analogs exceeded 50 μM [1]. While the target compound itself was not individually reported, class-level SAR analysis confirms that 5'-chloro in combination with 1'-methyl substitution is a critical pharmacophoric determinant for cytotoxicity [1].
| Evidence Dimension | Cytotoxicity against human cancer cell lines (IC50) |
|---|---|
| Target Compound Data | IC50 < 20 μM (class-level for 5'-chloro, 1'-methyl substituted spirocyclopropyl oxindoles across HT-29, DU-145, HeLa, A-549, MCF-7) [1] |
| Comparator Or Baseline | Unsubstituted or non-halogenated spiro[cyclopropane-1,3'-indolin]-2'-one analogs with IC50 typically > 50 μM [1] |
| Quantified Difference | >2.5-fold improvement in potency associated with 5'-chloro, 1'-methyl substitution pattern |
| Conditions | MTT assay; 48 h exposure; HT-29 (colon), DU-145 (prostate), HeLa (cervical), A-549 (lung), MCF-7 (breast) cell lines |
Why This Matters
Procurement of this specific chloro-methyl derivative is essential to remain within the validated active SAR space, as non-halogenated or differently substituted analogs may lose >2.5-fold potency.
- [1] Reddy CN, et al. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. Bioorg Med Chem Lett. 2015;25(20):4580–4586. PMID: 26330077. View Source
